molecular formula C12H17F3N4O2S B2505699 N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide CAS No. 478077-48-4

N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide

Cat. No.: B2505699
CAS No.: 478077-48-4
M. Wt: 338.35
InChI Key: HWEAXIDNRZIBRQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide (CAS 478077-48-4) is a synthetic small molecule with a molecular formula of C12H17F3N4O2S and a molecular weight of 338.35 g/mol. This compound features a distinct molecular architecture, combining a sulfonamide group, a piperazine linker, and a 5-(trifluoromethyl)pyridin-2-yl moiety. This structure is characteristic of a modern pharmacophore, designed for enhanced binding affinity and metabolic stability. The piperazine ring is a frequently employed scaffold in drug discovery, often used to optimize physicochemical properties and serve as a conformational bridge between key pharmacophoric elements . The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents . This compound is supplied as a research-grade material strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Research applications for this compound and its structural analogs are diverse. Aryl sulfonamide compounds have been investigated as modulators of Peroxisome Proliferator-Activated Receptors (PPAR), a key target for understanding and treating metabolic disorders such as type 2 diabetes, insulin resistance, and dyslipidemia . Furthermore, novel sulfonamide derivatives have recently been unveiled as potent anti-lung cancer agents in scientific studies, with identified mechanisms of action including the activation of the metabolic enzyme pyruvate kinase M2 (PKM2). PKM2 is a critical, rate-limiting enzyme in the glycolytic pathway that is often upregulated in cancer cells, making it a promising target for oncological research . The integration of the piperazine moiety, commonly found in FDA-approved drugs, suggests potential for good solubility and bioavailability, making it a suitable candidate for in vitro assay development . Researchers can leverage this compound as a key intermediate or a chemical probe for developing new therapeutic agents, studying enzyme activation pathways, and exploring the structure-activity relationships of sulfonamide-based molecules in various disease models.

Properties

IUPAC Name

N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O2S/c1-17(2)22(20,21)19-7-5-18(6-8-19)11-4-3-10(9-16-11)12(13,14)15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEAXIDNRZIBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step often involves the introduction of the trifluoromethyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which can be synthesized through a cyclization reaction involving appropriate diamine precursors.

    Sulfonamide Formation: The final step is the introduction of the sulfonamide group. This is typically done by reacting the piperazine intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are also critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including as a catalyst or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group is particularly important for enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide (13)

  • Key Differences : Replaces the sulfonamide group with a carboximidamide and substitutes the pyridinyl ring with a 3-(trifluoromethyl)phenyl group.
  • The phenyl group may decrease solubility relative to pyridine .

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

  • Key Differences : Features a carboxamide linkage instead of sulfonamide and introduces a chloro substituent on the pyridine ring.
  • Impact : The chloro group increases molecular weight (C₁₈H₁₅ClF₆N₄O, MW 476.8) and may enhance halogen bonding in target interactions. Carboxamide’s lower acidity compared to sulfonamide could reduce ionization at physiological pH .

Functional Group Variations

Sulfonamide vs. Benzoyl Derivatives

  • Example: N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Structure: Benzoyl group replaces sulfonamide; chloro-trifluoromethylphenyl substituent. Properties: Higher molecular weight (530 g/mol) and melting point (241–242°C) due to the benzoyl moiety.

Sulfonamide vs. Imidazo-Pyridazine Derivatives

  • Example: (4-(2-(trifluoromethyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone (3c) Structure: Imidazo-pyridazine replaces pyridine; ketone group instead of sulfonamide.

Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups LogP (Predicted)
Target Compound 436.5 N/A Sulfonamide, pyridinyl, CF₃ ~2.8
8b (Benzoyl derivative) 530 241–242 Benzoyl, acetamide, CF₃ ~3.2
3c (Imidazo-pyridazine) 444.3 N/A Imidazo-pyridazine, ketone, CF₃ ~3.5
13 (Carboximidamide) ~450 N/A Carboximidamide, phenyl, CF₃ ~3.0

Biological Activity

N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H17F3N6O2S
  • Molecular Weight : 370.33 g/mol
  • CAS Number : 1235102-81-4

The compound features a piperazine ring connected to a trifluoromethyl-substituted pyridine, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with various receptors, including those involved in neurotransmission.

Antimicrobial Properties

Research indicates that compounds containing the piperazine moiety exhibit significant antimicrobial activity. A study showed that derivatives of piperazine, including sulfonamide hybrids, demonstrated potent antibacterial effects against various strains, including resistant bacteria .

Anticancer Activity

This compound has been evaluated for anticancer properties. In vitro studies revealed that it inhibits the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Studies

  • Study on Antioxidant Capacity : A recent study investigated hybrid compounds combining benzene sulfonamide with piperazine derivatives. These compounds exhibited notable antioxidant properties and enzyme inhibitory activities, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Anticancer Efficacy : In a clinical trial setting, derivatives similar to this compound were tested against metastatic tumors. Results indicated significant tumor reduction rates, supporting further exploration into its use as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityTarget/MechanismReference
AntibacterialVarious strains
AnticancerCancer cell lines
AntioxidantEnzyme inhibition

Q & A

Basic: What are the established synthetic routes for N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide?

The synthesis typically involves multi-step reactions starting with functionalized piperazine cores. For example:

  • Core Functionalization : Reacting 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine with sulfonating agents (e.g., dimethylsulfamoyl chloride) under basic conditions (e.g., triethylamine in THF) to introduce the sulfonamide group .
  • Purification : Techniques like reverse-phase chromatography or HPLC are critical for isolating the target compound, as impurities from side reactions (e.g., incomplete substitution) are common. Yields often range from 20–30%, necessitating optimization of solvent systems (e.g., methanol/dichloromethane gradients) .
  • Key Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., trifluoromethyl signals at ~110–120 ppm in 19^19F NMR) and HRMS for molecular weight validation .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

  • Spectroscopic Methods :
    • NMR : The piperazine ring protons appear as multiplet signals between δ 2.5–3.5 ppm, while the pyridinyl protons resonate as distinct doublets (δ 7.5–8.5 ppm). The trifluoromethyl group (CF3\text{CF}_3) is confirmed via 19^19F NMR .
    • HRMS : Exact mass matching (e.g., [M+H]+^+ calculated for C13H17F3N4O2S\text{C}_{13}\text{H}_{17}\text{F}_3\text{N}_4\text{O}_2\text{S}: 362.0982) ensures molecular fidelity .
  • Chromatographic Purity : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced: How can researchers optimize low reaction yields during sulfonamide coupling?

  • Reaction Parameter Tuning :
    • Temperature Control : Elevated temperatures (40–60°C) improve nucleophilic substitution kinetics but must avoid decomposition (monitor via TLC) .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility, while additives like molecular sieves reduce moisture interference .
  • Catalyst Use : Lewis acids (e.g., ZnCl2_2) may accelerate sulfonylation, though compatibility with the trifluoromethylpyridine moiety must be verified .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. herbicidal efficacy)?

  • Comparative Assay Design :
    • Standardized Protocols : Use identical cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and herbicide models (e.g., Arabidopsis thaliana) to eliminate variability .
    • Dose-Response Analysis : Establish IC50_{50}/EC50_{50} curves to differentiate potency thresholds across applications .
  • Structural-Activity Relationship (SAR) Studies : Modify the sulfonamide or pyridinyl substituents to isolate pharmacophores responsible for specific activities. For example, replacing dimethyl groups with bulkier alkyl chains may enhance herbicidal selectivity .

Advanced: How to address instability of the trifluoromethylpyridine moiety under acidic conditions?

  • pH Monitoring : Maintain reaction pH >7 using buffers (e.g., phosphate buffer) during synthesis to prevent CF3_3 group hydrolysis .
  • Protective Group Chemistry : Temporarily protect the pyridine nitrogen with Boc groups during harsh reactions, followed by deprotection under mild acidic conditions (e.g., TFA in DCM) .

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Target Identification : The trifluoromethylpyridine group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), while the sulfonamide moiety participates in hydrogen bonding .
  • Lead Optimization : Used as a scaffold for developing protease inhibitors or GPCR modulators, leveraging its metabolic stability (CF3\text{CF}_3 reduces oxidative degradation) .

Advanced: How to troubleshoot inconsistent crystallinity in final products?

  • Recrystallization Techniques : Use solvent pairs like ethanol/water or ethyl acetate/hexane to induce controlled crystallization. Monitor crystal growth via XRPD to confirm polymorph consistency .
  • Thermal Analysis : DSC/TGA identifies optimal drying temperatures (e.g., 80–100°C) to remove residual solvents without degrading the compound .

Basic: What analytical methods quantify trace impurities in bulk samples?

  • LC-MS/MS : Detects sulfonic acid byproducts (<0.1% threshold) from incomplete sulfonamide formation .
  • Elemental Analysis : Validates stoichiometric ratios (e.g., N:S ratio) to ensure synthetic accuracy .

Advanced: How to design analogs to improve aqueous solubility for in vivo studies?

  • Polar Group Introduction : Replace dimethyl groups with hydroxyethyl or morpholine moieties to enhance hydrophilicity .
  • Salt Formation : Prepare hydrochloride or mesylate salts (e.g., using HCl/EtOH) to increase dissolution rates .

Advanced: What computational tools predict binding affinity for target proteins?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D3 or phosphoglycerate dehydrogenase) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, identifying critical binding residues .

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